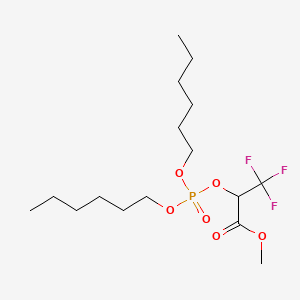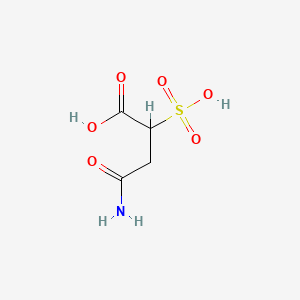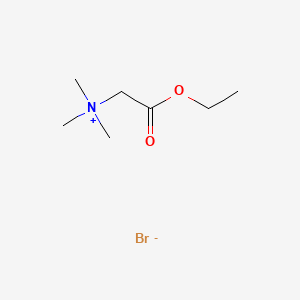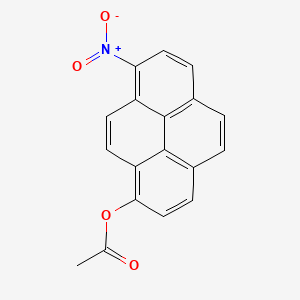
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate is a fluorinated organic compound with significant applications in various scientific fields. It is known for its unique chemical properties, which make it valuable in synthetic chemistry, pharmaceuticals, and industrial processes. The presence of trifluoromethyl groups imparts distinct reactivity and stability characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate typically involves the esterification of 3,3,3-trifluorolactic acid with methanol, followed by phosphorylation with dihexyl phosphate. The reaction conditions often include:
Esterification: The reaction between 3,3,3-trifluorolactic acid and methanol is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Phosphorylation: The esterified product is then reacted with dihexyl phosphate in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors with efficient mixing and temperature control.
Continuous Phosphorylation: Continuous flow reactors are often employed for the phosphorylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under mild to moderate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or phosphates.
Scientific Research Applications
3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those requiring fluorinated groups for enhanced stability or reactivity.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate involves its interaction with molecular targets through its ester and phosphate groups. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. The phosphate group can participate in phosphorylation or dephosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluorolactic acid methyl ester diethyl phosphate
- 3,3,3-Trifluorolactic acid methyl ester dipentyl phosphate
Comparison
Compared to its analogs, 3,3,3-Trifluorolactic acid methyl ester dihexyl phosphate offers unique properties due to the longer hexyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The hexyl groups provide increased hydrophobicity, potentially enhancing its application in lipid environments or hydrophobic interactions.
Properties
CAS No. |
108682-55-9 |
|---|---|
Molecular Formula |
C16H30F3O6P |
Molecular Weight |
406.37 g/mol |
IUPAC Name |
methyl 2-dihexoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C16H30F3O6P/c1-4-6-8-10-12-23-26(21,24-13-11-9-7-5-2)25-14(15(20)22-3)16(17,18)19/h14H,4-13H2,1-3H3 |
InChI Key |
VULSCMWMOQMCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

